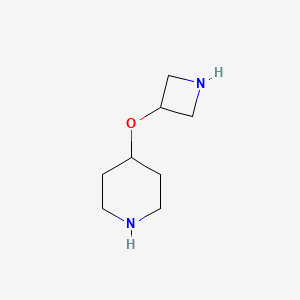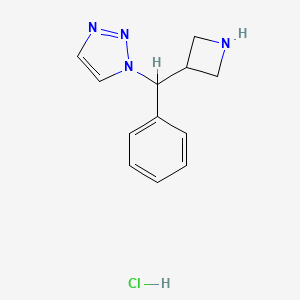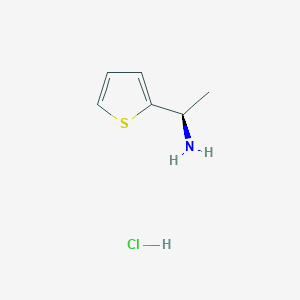
4-(Azétidin-3-yloxy)pipéridine
Vue d'ensemble
Description
“Piperidine, 4-(3-azetidinyloxy)-” is an intermediate compound . Piperidine itself is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . A recent scientific literature review summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The authors combine three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structural assignments and conformational analysis of the compounds were established based on spectral studies .
Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .
Applications De Recherche Scientifique
Développement d'agents anticancéreux
Les dérivés de la pipéridine, y compris la “4-(Azétidin-3-yloxy)pipéridine”, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Ils ont montré une activité contre diverses lignées de cellules cancéreuses, notamment les cancers du sein, de la prostate, du côlon, du poumon et de l'ovaire . Les mécanismes impliquent la régulation de voies de signalisation cruciales telles que STAT-3, NF-κB, PI3k/Aκt et JNK/p38-MAPK, qui sont essentielles à la survie et à la prolifération des cellules cancéreuses .
Neuropharmacologie
En recherche neuropharmacologique, les dérivés de la pipéridine sont explorés pour leurs effets potentiels sur le système nerveux central. Ils peuvent jouer un rôle dans le développement de traitements pour les maladies neurodégénératives, telles que la maladie d'Alzheimer, en raison de leur capacité à interagir avec divers systèmes de neurotransmetteurs .
Applications antimicrobiennes
Les propriétés antimicrobiennes des dérivés de la pipéridine en font des candidats pour le développement de nouveaux antibiotiques. Ils ont été testés contre une gamme de souches bactériennes et fongiques, montrant un potentiel dans la lutte contre les infections résistantes aux médicaments .
Médicaments analgésiques et anti-inflammatoires
Les composés de la pipéridine sont en cours d'investigation pour leurs propriétés analgésiques et anti-inflammatoires. Ils pourraient conduire à la création de nouveaux analgésiques et anti-inflammatoires, potentiellement avec moins d'effets secondaires que les options actuelles .
Recherche cardiovasculaire
En recherche cardiovasculaire, les dérivés de la “this compound” peuvent être utilisés pour étudier les maladies cardiaques. Ils pourraient contribuer à la compréhension de la fonction cardiaque et au développement de médicaments pour traiter des affections comme l'hypertension .
Pharmacocinétique et administration de médicaments
Ces composés peuvent améliorer la biodisponibilité des médicaments en agissant comme des bio-exhausteurs. Ils améliorent l'absorption et l'efficacité d'autres produits pharmaceutiques, ce qui les rend précieux dans les systèmes d'administration de médicaments .
Recherche antivirale et antimalarienne
Les dérivés de la pipéridine sont également explorés pour leurs activités antivirales et antimalariennes. Ils pourraient conduire à de nouveaux traitements pour les infections virales et le paludisme, répondant au besoin de thérapies plus efficaces contre ces maladies .
Synthèse chimique et conception de médicaments
Enfin, la “this compound” est utilisée en synthèse chimique comme bloc de construction pour créer une large gamme de composés synthétiques. Sa polyvalence en fait un composant précieux dans le processus de conception de médicaments, aidant à la création de nouveaux produits pharmaceutiques .
Mécanisme D'action
Target of Action
Azetidine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is presumed that piperidine compounds interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described, involving reactions such as the dbu-catalysed horner–wadsworth–emmons reaction and aza-michael addition with nh-heterocycles .
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry. A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines remains elusive . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
Piperidine, 4-(3-azetidinyloxy)- plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between Piperidine, 4-(3-azetidinyloxy)- and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the modulation of its activity. Additionally, Piperidine, 4-(3-azetidinyloxy)- has been observed to interact with other biomolecules such as transport proteins, influencing their function and stability .
Cellular Effects
The effects of Piperidine, 4-(3-azetidinyloxy)- on cellular processes are diverse and depend on the type of cells involved. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Piperidine, 4-(3-azetidinyloxy)- can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, Piperidine, 4-(3-azetidinyloxy)- has been shown to impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of action of Piperidine, 4-(3-azetidinyloxy)- involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and receptors. For example, Piperidine, 4-(3-azetidinyloxy)- can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine, 4-(3-azetidinyloxy)- can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of Piperidine, 4-(3-azetidinyloxy)- on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of Piperidine, 4-(3-azetidinyloxy)- vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, Piperidine, 4-(3-azetidinyloxy)- can produce toxic or adverse effects, including disruptions in cellular homeostasis and increased oxidative stress . Threshold effects have also been observed, where specific dosages are required to achieve desired outcomes without causing toxicity .
Metabolic Pathways
Piperidine, 4-(3-azetidinyloxy)- is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body . Additionally, Piperidine, 4-(3-azetidinyloxy)- can affect the activity of cofactors involved in metabolic reactions, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of Piperidine, 4-(3-azetidinyloxy)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cells, Piperidine, 4-(3-azetidinyloxy)- can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Piperidine, 4-(3-azetidinyloxy)- plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, Piperidine, 4-(3-azetidinyloxy)- may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-(azetidin-3-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHLZMQGSBUWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)



